Eriodictyol 7,3'-Dimethyl Ether: Structural Elucidation, Pharmacological Mechanisms, and Experimental Workflows
Eriodictyol 7,3'-Dimethyl Ether: Structural Elucidation, Pharmacological Mechanisms, and Experimental Workflows
Executive Summary
Eriodictyol 7,3'-dimethyl ether (CAS: 54352-60-2), also known as 7,3'-di-O-methyleriodictyol, is a highly bioactive polymethoxylated flavanone. Originally isolated as the first flavonoid extract from the medicinal herb Blumea riparia[1], and subsequently identified in Blumea balsamifera[2] and Piper cubeba[3], this compound has garnered significant attention in preclinical drug development.
From an application science perspective, the strategic methylation of the eriodictyol scaffold at the C7 and C3' positions fundamentally alters its pharmacokinetic profile. This structural modification not only enhances cellular permeability but also drives its potent dual-action pharmacology: robust antioxidant cytoprotection via the Nrf2/ARE signaling axis[4][5] and targeted antibacterial/antibiofilm efficacy against resistant pathogens like Staphylococcus aureus[3]. This whitepaper dissects the physicochemical properties, extraction methodologies, and self-validating experimental workflows required to harness and study this molecule effectively.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical parameters of Eriodictyol 7,3'-dimethyl ether is critical for formulating extraction solvents, designing in vitro assays, and predicting in vivo bioavailability.
Quantitative Data Summary
| Property | Value | Clinical / Experimental Significance |
| Chemical Formula | C₁₇H₁₆O₆[1] | Defines the polymethoxylated flavanone backbone. |
| Molecular Weight | 316.31 g/mol [1] | Falls well within Lipinski’s Rule of 5 (<500 Da), ideal for oral bioavailability. |
| LogP (Calculated) | 4.75[6] | High lipophilicity; ensures excellent passive diffusion across cellular and bacterial phospholipid bilayers. |
| Topological Polar Surface Area | 76.29 Ų[6] | Optimal for membrane permeability (<140 Ų threshold for good intestinal absorption). |
| Hydrogen Bond Donors | 1[6] | Reduced H-bond donors (due to methoxy groups) limit aqueous solvation, driving lipid partitioning. |
| Hydrogen Bond Acceptors | 6[6] | Facilitates targeted binding interactions within the active sites of regulatory proteins (e.g., Keap1). |
Structural Insight: The parent compound, eriodictyol, possesses four free hydroxyl groups, making it highly susceptible to rapid phase II metabolism (glucuronidation/sulfation) and limiting its cellular half-life[7]. The substitution of methoxy (-OCH₃) groups at the 7 and 3' positions in Eriodictyol 7,3'-dimethyl ether sterically shields these sites. This structural evolution significantly increases the partition coefficient (LogP = 4.75), driving the molecule into the intracellular space where it can interact with cytosolic targets, while simultaneously prolonging its metabolic stability.
Biosynthetic Origins & Polarity-Guided Extraction Protocol
To ensure high-fidelity recovery of Eriodictyol 7,3'-dimethyl ether from botanical sources like Blumea riparia[8], a polarity-guided fractionation approach is strictly required. The following self-validating protocol leverages the compound's specific LogP and molecular size.
Step-by-Step Isolation Methodology
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Primary Extraction: Macerate dried aerial plant parts in 80% ethanol at room temperature for 72 hours.
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Causality: 80% ethanol effectively permeates the cellulose cell wall and solubilizes both highly polar glycosides and moderately lipophilic aglycones.
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Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in distilled water, and partition sequentially with hexane, chloroform, and ethyl acetate.
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Causality: Given the compound's LogP of 4.75, it will bypass the aqueous phase and preferentially partition into the moderately non-polar chloroform and ethyl acetate fractions, leaving highly polar tannins and sugars behind.
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Normal-Phase Chromatography: Load the ethyl acetate fraction onto a silica gel column. Elute using a gradient mobile phase of chloroform-methanol.
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Causality: Silica gel separates based on adsorption and polarity. The di-methylated flavanone, being less polar than its unmethylated counterparts, will elute earlier in the gradient.
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Size-Exclusion Purification: Pool fractions containing the target mass (m/z 316) and purify via a Sephadex LH-20 column using 100% methanol[8].
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Causality: Sephadex LH-20 separates molecules based on molecular size and
aromatic interactions, effectively stripping away co-eluting aliphatic triterpenoids or chlorophyll remnants.
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Validation: Confirm purity (>98%) via HPLC-UV (
~280 nm) and structural identity via H/ C-NMR and HR-ESI-MS.
Pharmacological Mechanisms of Action
The Nrf2/ARE Antioxidant Axis
Eriodictyol 7,3'-dimethyl ether exerts its primary cytoprotective effects not merely by directly scavenging free radicals, but by fundamentally reprogramming cellular redox homeostasis through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][5].
Upon entering the cell, the compound interacts with the cytosolic Keap1-Nrf2 complex. It induces a conformational shift in Keap1, preventing the ubiquitination and degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE). This initiates the de novo transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[4][5]. This mechanism provides durable, long-term protection against severe oxidative insults such as arsenic trioxide (
Mechanism of Eriodictyol 7,3'-dimethyl ether in activating the Nrf2/ARE antioxidant pathway.
Antibacterial and Antibiofilm Efficacy
Beyond mammalian cytoprotection, the compound demonstrates potent antimicrobial properties. Extracts containing Eriodictyol 7,3'-dimethyl ether exhibit significant antistaphylococcal activity, effectively neutralizing Staphylococcus aureus (including foodborne and MRSA isolates)[3]. The lipophilic methoxy groups allow the compound to integrate into the bacterial cell membrane, disrupting osmoregulation. Furthermore, it actively eradicates sessile microbial communities by inhibiting biofilm formation at sub-lethal concentrations (MBEC values of 25–50 mg/ml in crude extracts)[3].
Experimental Validation Protocols
To rigorously evaluate the cytoprotective efficacy of Eriodictyol 7,3'-dimethyl ether, researchers must employ self-validating, orthogonal assay designs. The following protocol outlines the standard for evaluating Nrf2-mediated protection.
Protocol: In Vitro Cytoprotection and Nrf2 Activation Assay
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Cell Seeding: Seed ARPE-19 (retinal pigment epithelial) or HepG2 (hepatocellular carcinoma) cells at
cells/well in 96-well plates. Allow 24h for adherence. -
Compound Pretreatment (Critical Step): Treat cells with 5, 10, and 20
M of Eriodictyol 7,3'-dimethyl ether for 12 to 24 hours .-
Causality & Pitfall Avoidance: Because the Nrf2 mechanism relies on de novo protein synthesis (gene transcription and translation of HO-1/NQO-1), short pretreatments (e.g., 1–2 hours) will yield false negatives in viability assays. The cellular machinery requires time to build its antioxidant defense[4].
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Stress Induction: Wash the cells with PBS to remove the compound, then expose to a stressor such as 500
M or 20 M for 12 hours[5]. -
Orthogonal Validation:
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Metabolic Viability: Perform an MTT or CellTiter-Glo assay to quantify cell survival.
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ROS Quenching: Use the fluorescent probe DCFDA to measure intracellular reactive oxygen species.
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Mechanistic Confirmation: Perform Western blotting on nuclear fractions to confirm Nrf2 translocation. Self-Validation: Always use Lamin B1 as a nuclear loading control and
-tubulin as a cytosolic control to prove the purity of the subcellular fractionation.
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Self-validating experimental workflow for assessing cytoprotective efficacy.
Conclusion & Future Perspectives
Eriodictyol 7,3'-dimethyl ether represents a highly optimized natural scaffold. Its di-O-methylation solves the permeability and metabolic lability issues inherent to unmethylated flavonoids, making it an excellent candidate for therapeutic translation in oxidative stress-mediated pathologies (e.g., neurodegeneration, hepatotoxicity) and antimicrobial resistance. Future drug development efforts should focus on in vivo pharmacokinetic profiling to map the specific cytochrome P450 (CYP) enzymes responsible for its eventual demethylation and clearance.
References
- TargetMol.Eriodictyol 7,3'-dimethyl ether | Antioxidant. TargetMol Chemicals.
- LIPID MAPS.Structure Database (LMSD): Eriodictyol 7,3'-dimethyl ether. LIPID MAPS Lipidomics Gateway.
- Universiti Putra Malaysia (UPM).Antistaphylococcal and antibiofilm activities of ethanolic extract of Piper cubeba L. (2020).
- Investigative Ophthalmology & Visual Science (IOVS).The Flavonoid, Eriodictyol, Induces Long-term Protection in ARPE-19 Cells through Its Effects on Nrf2 Activation and Phase 2 Gene Expression (2009).
- MDPI.The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol (2024). Nutrients.
- Oncotarget.Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 (2017).
- ChemFaces.Eriodictyol 7,3'-dimethyl ether | CAS:54352-60-2.
- SciELO.Chemical constituents and bioactivities of Blumea balsamifera (Sembung): a systematic review.
Sources
- 1. Eriodictyol 7,3'-dimethyl ether | Antioxidant | TargetMol [targetmol.com]
- 2. scielo.br [scielo.br]
- 3. Antistaphylococcal and antibiofilm activities of ethanolic extract of Piper cubeba L. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 | Oncotarget [oncotarget.com]
- 6. LIPID MAPS [lipidmaps.org]
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- 8. Eriodictyol 7,3'-dimethyl ether | CAS:54352-60-2 | Manufacturer ChemFaces [chemfaces.com]
